molecular formula C7H5Br2F B1585932 1,2-Dibromo-4-fluoro-5-methylbenzene CAS No. 202982-77-2

1,2-Dibromo-4-fluoro-5-methylbenzene

Cat. No. B1585932
M. Wt: 267.92 g/mol
InChI Key: GJHJZTCWLKJMIG-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluoro-5-methylbenzene is a chemical compound with the CAS Number: 202982-77-2 . It has a molecular weight of 267.92 . The IUPAC name for this compound is 1,2-dibromo-4-fluoro-5-methylbenzene .


Molecular Structure Analysis

The InChI code for 1,2-Dibromo-4-fluoro-5-methylbenzene is 1S/C7H5Br2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1,2-Dibromo-4-fluoro-5-methylbenzene” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process is important because many pharmaceutical compounds contain a polyfluoroalkoxybenzene unit .
  • Methods of Application or Experimental Procedures : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored using palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
  • Results or Outcomes : The major side-products of the reaction are HBr/KOAc . Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
  • Chemical Synthesis : “1,2-Dibromo-4-fluoro-5-methylbenzene” is often used as a starting material in chemical synthesis . It can be used in various reactions such as nitration, bromination, and conversion from the nitro group to an amine . These reactions are important in the synthesis of complex organic molecules.

  • Pharmaceutical Research : Many pharmaceutical compounds contain a polyfluoroalkoxybenzene unit . “1,2-Dibromo-4-fluoro-5-methylbenzene” could potentially be used in the synthesis of these compounds.

  • Chemical Synthesis : “1,2-Dibromo-4-fluoro-5-methylbenzene” is often used as a starting material in chemical synthesis . It can be used in various reactions such as nitration, bromination, and conversion from the nitro group to an amine . These reactions are important in the synthesis of complex organic molecules.

  • Pharmaceutical Research : Many pharmaceutical compounds contain a polyfluoroalkoxybenzene unit . “1,2-Dibromo-4-fluoro-5-methylbenzene” could potentially be used in the synthesis of these compounds.

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause certain health hazards . The signal word for this compound is "Warning" . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray of the compound . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

1,2-dibromo-4-fluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHJZTCWLKJMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378815
Record name 1,2-dibromo-4-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4-fluoro-5-methylbenzene

CAS RN

202982-77-2
Record name 1,2-Dibromo-4-fluoro-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-4-fluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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